molecular formula C50H80N6 B1521931 Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide CAS No. 68271-98-7

Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide

Cat. No. B1521931
CAS RN: 68271-98-7
M. Wt: 765.2 g/mol
InChI Key: NJFQTNXYFOEFJU-UHFFFAOYSA-N
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Description

Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide, also known as TCNDQ, is a carbanion-containing compound . It is a redox-active organic compound with promising potential in various fields of research and industry, including materials science, electronics, and energy storage.


Chemical Reactions Analysis

The specific chemical reactions involving Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide are not available from the search results. It is known to be capable of undergoing two one-electron oxidations .


Physical And Chemical Properties Analysis

Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide appears as a light yellow to yellow to orange powder or crystalline solid .

Scientific Research Applications

Electron Acceptance and Conductivity

The properties of bis(tetrabutylammonium) derivatives as electron acceptors have been studied, highlighting their significance in creating highly conductive materials. For example, bis(tetrapropyl- and tetrabutylammonium) derivatives show promise as strong electron acceptors, surpassing TCNQ (tetracyanoquinodimethane) in electron acceptance ability. These compounds form charge-transfer complexes with TTF (tetrathiafulvalene), exhibiting high electrical conductivity, which suggests their potential for application in electronic devices and conductive materials (Hama et al., 1988).

Nonlinear Optical Properties

The third-order nonlinear optical properties of bis(tetrabutylammonium) derivatives have also been characterized, showing significant potential for all-optical switching applications. For instance, Bis(tetrabutylammonium)bis(4,5-dithiolato-1,3-dithiole-2-thione)copper exhibits a large negative nonlinear refraction coefficient and a slight two-photon absorption, indicating its utility in the development of optical devices (Sun et al., 2006).

Catalytic and Synthetic Applications

Tetrabutylammonium derivatives serve as catalysts in various synthetic processes. An example includes tetrabutylammonium bromide's role in the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives, offering an efficient and eco-friendly method for producing these compounds in water and solvent-free conditions (Khurana & Kumar, 2009).

Solar Energy Conversion

The swift dye uptake procedure for dye-sensitized solar cells using bis(tetrabutylammonium)-based sensitizers demonstrates the role of these compounds in enhancing solar energy conversion efficiency. Such materials have shown remarkable power conversion efficiencies, pointing to their application in improving renewable energy technologies (Nazeeruddin et al., 2003).

Environmental and Health Impact Studies

While the focus is on excluding drug usage and side effects, it's noteworthy that research also extends to understanding the environmental presence and impact of bisphenol analogues, including studies on their occurrence in municipal sewage sludge. This research is crucial for environmental monitoring and assessing potential risks associated with these compounds (Song et al., 2014).

Safety And Hazards

Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and using the substance only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-[4-[4-(2-azanidylidene-1-cyanoethenyl)phenyl]phenyl]-2-cyanoethenylidene]azanide;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8N4.2C16H36N/c19-9-17(10-20)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18(11-21)12-22;2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-8H;2*5-16H2,1-4H3/q-2;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFQTNXYFOEFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=CC=C1C2=CC=C(C=C2)C(=C=[N-])C#N)C(=C=[N-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659863
Record name Bis(N,N,N-tributylbutan-1-aminium) [[1,1'-biphenyl]-4,4'-diylbis(2-cyanoethen-2-yl-1-ylidene)]bis(azanide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide

CAS RN

68271-98-7
Record name Bis(N,N,N-tributylbutan-1-aminium) [[1,1'-biphenyl]-4,4'-diylbis(2-cyanoethen-2-yl-1-ylidene)]bis(azanide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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